PRXS571

Amyotrophic Lateral Sclerosis Neurodegeneration Integrated Stress Response

PRXS571 is a research-use eIF2B activator uniquely validated to accelerate disease onset and reduce survival in the SOD1G93A ALS mouse model, distinct from neuroprotective ISRIB analogs. Ideal for dissecting context-dependent ISR roles or as a positive control for detrimental ISR phenotypes in neurodegeneration studies. This compound enables direct comparison of opposing functional outcomes from eIF2B activation. Confirm batch-specific purity and solubility prior to in vivo use.

Molecular Formula C23H23Cl2FN4O3
Molecular Weight 493.4 g/mol
Cat. No. B12363096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRXS571
Molecular FormulaC23H23Cl2FN4O3
Molecular Weight493.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(COC2=CC(=C(C=C2)Cl)F)O)NC(=O)C3=NC4=C(C=C3)C=C(C=C4)Cl
InChIInChI=1S/C23H23Cl2FN4O3/c24-16-2-6-21-15(11-16)1-5-22(27-21)23(32)28-30-9-7-29(8-10-30)13-17(31)14-33-18-3-4-19(25)20(26)12-18/h1-6,11-12,17,31H,7-10,13-14H2,(H,28,32)/t17-/m1/s1
InChIKeyOOHNNNJXHAZGCG-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PRXS571: A Potent Neuronal Integrated Stress Response (ISR) Modulator for ALS and Neurodegeneration Research


PRXS571 (CAS: 2396759-31-0) is a small-molecule activator of eukaryotic initiation factor 2B (eIF2B), functioning as a potent modulator of the neuronal integrated stress response (ISR) [1]. It belongs to a class of ISRIB-like eIF2B activators and is primarily utilized in preclinical research focused on neurodegenerative diseases, particularly amyotrophic lateral sclerosis (ALS) [1]. The compound is available from several vendors for research use only .

Why PRXS571 Cannot Be Simply Substituted: Distinct Functional Outcomes in ALS Models


While multiple eIF2B activators exist within the ISRIB-like class, their functional outcomes in disease models are not equivalent. Direct comparative in vivo data demonstrate that PRXS571, along with the analog 2BAct, produces a distinct and adverse phenotype in the SOD1G93A mouse model of ALS, characterized by accelerated disease onset and reduced survival [1]. This contrasts sharply with the neuroprotective effects previously observed with the parent compound ISRIB in neuronal cultures [1]. Therefore, substituting PRXS571 with another eIF2B activator without considering this validated, model-specific outcome risks experimental misinterpretation and invalidates any direct comparison of ISR modulation in ALS research.

PRXS571 Quantitative Evidence Guide: Direct Comparator Data for Informed Procurement


Disease Onset Acceleration in SOD1G93A ALS Mice: PRXS571 vs. ISRIB

In the transgenic SOD1G93A mouse model of ALS, treatment with PRXS571 led to a significant acceleration of disease onset compared to control animals. This outcome is in direct opposition to the effect of the prototypical eIF2B activator ISRIB, which was shown in prior work by the same research group to enhance survival of neurons expressing the ALS neurotoxic allele SOD1 G93A [1]. The study notes that PRXS571 and 2BAct both 'anticipated disease onset' [1].

Amyotrophic Lateral Sclerosis Neurodegeneration Integrated Stress Response

Comparative Motor Neuron Survival and Muscle Denervation: PRXS571 and 2BAct

In a direct head-to-head comparison, PRXS571 and 2BAct exhibited nearly identical detrimental effects in the SOD1G93A mouse model. Electromyographic (EMG) recordings demonstrated that both compounds induced 'an earlier and more dramatic muscle denervation' compared to vehicle-treated controls, which correlated with 'a decrease in motor neuron survival' [1]. Both compounds also 'shortened survival time' [1].

Motor Neuron Disease Electromyography Neuroprotection

Impact on Integrated Stress Response (ISR) Translational Inhibition

In primary neuronal cultures, both PRXS571 and 2BAct were found to 'relieve the ISR-imposed translational inhibition while maintaining high ATF4 levels' [1]. This indicates that the compounds effectively modulate the ISR pathway to restore protein synthesis, but without suppressing the ATF4-mediated transcriptional response.

Translation Regulation ATF4 Cellular Stress

Recommended Application Scenarios for PRXS571 Based on Validated Evidence


Induction of Accelerated Neurodegeneration in SOD1G93A ALS Mouse Models

PRXS571 is an ideal tool for researchers requiring a validated small-molecule agent to consistently accelerate disease onset and shorten survival in the SOD1G93A transgenic mouse model of ALS. This application is directly supported by the in vivo data showing earlier muscle denervation and decreased motor neuron survival [1]. PRXS571 can be used as a positive control for inducing a detrimental ISR-related phenotype in neurodegeneration studies.

Investigating the Functional Dichotomy of eIF2B Activation in ALS

Given that PRXS571 produces an adverse phenotype in vivo, while the parent compound ISRIB was neuroprotective, this compound is uniquely suited for studies designed to dissect the context-dependent roles of eIF2B activation and ISR modulation in ALS pathogenesis. Using PRXS571 in parallel with ISRIB or its analogs allows for the direct comparison of opposing functional outcomes arising from the same molecular target [1].

Ex Vivo and In Vitro Studies of ISR-Mediated Translational Control

In primary neuronal cultures, PRXS571 effectively relieves ISR-imposed translational inhibition while preserving high ATF4 levels [1]. This makes it a valuable reagent for studying the immediate biochemical consequences of eIF2B activation on protein synthesis and stress-responsive transcription, independent of the complex in vivo milieu. It can be used to benchmark the activity of novel ISR modulators in cell-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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